BenchChemオンラインストアへようこそ!

Globo-H analogue type 2

Glycoimmunology Tumor-associated carbohydrate antigen Monoclonal antibody specificity

Globo-H analogue type 2 (Elicityl catalog GLY194-2) is a synthetic hexasaccharide with the structure Fucα1-2Galβ1-4GlcNAcβ1-3Galα1-4Galβ1-4Glc (C₃₈H₆₅NO₃₀, MW 1015.91). It is a rationally designed mimetic of the tumor-associated carbohydrate antigen (TACA) Globo H, in which the native N-acetylgalactosamine (GalNAc) residue is replaced by N-acetylglucosamine (GlcNAc) and the internal Gal-GlcNAc linkage adopts a β1-4 (type 2 chain) rather than the native β1-3 (type 1 chain) configuration.

Molecular Formula C12H22O11
Molecular Weight
Cat. No. B1165536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlobo-H analogue type 2
SynonymsFucα1-2Galβ1-4GlcNAcβ1-3Galα1-4
Molecular FormulaC12H22O11
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Globo-H Analogue Type 2 – Hexasaccharide Tumor Antigen Mimetic for Cancer Vaccine Research & Immunoassay Development


Globo-H analogue type 2 (Elicityl catalog GLY194-2) is a synthetic hexasaccharide with the structure Fucα1-2Galβ1-4GlcNAcβ1-3Galα1-4Galβ1-4Glc (C₃₈H₆₅NO₃₀, MW 1015.91) [1]. It is a rationally designed mimetic of the tumor-associated carbohydrate antigen (TACA) Globo H, in which the native N-acetylgalactosamine (GalNAc) residue is replaced by N-acetylglucosamine (GlcNAc) and the internal Gal-GlcNAc linkage adopts a β1-4 (type 2 chain) rather than the native β1-3 (type 1 chain) configuration [2]. This compound belongs to the Globo-series glycan family, which includes the clinically validated cancer targets SSEA-3 (Gb5) and SSEA-4, and is supplied as a >90% NMR-pure laboratory reagent with multiple linker-functionalized and carrier-protein-conjugated variants available for downstream assay and vaccine construct development [1][3].

Why Simple Globo-H Analog Substitution Fails: Linkage Geometry, Acetamido Specificity, and Immunological Cross-Reactivity Define Non-Interchangeable Reagents


In-class Globo-H analogues are not functionally interchangeable. Monoclonal antibodies VK-9 and MBr1, which target the Globo H epitope, exhibit differential affinity that depends critically on oligosaccharide chain length: the full hexasaccharide binds VK-9 with a surface dissociation constant (KD,surf) of 1.0 ± 0.116 nM, whereas a truncated tetrasaccharide analogue binds with KD,surf = 2.192 ± 0.567 nM — a >2-fold reduction [1]. Furthermore, anti-blood-group-H type 2 monoclonal antibodies discriminate sharply between the β1-4-linked H-type 2 epitope (Fucα1-2Galβ1-4GlcNAc, present in Globo-H analogue type 2) and the β1-3-linked H-type 1 structure (present in Globo-H analogue type 1), showing virtually no cross-reactivity [2]. The replacement of GalNAc with GlcNAc in these synthetic analogues also alters the N-acyl recognition surface, which has been exploited to modulate immunogenicity — fluorine-modified N-acyl Globo H conjugates induce significantly higher IgG titers against native Globo H-positive cancer cells than unmodified constructs [3]. These three axes of differentiation (chain length, linkage geometry, and N-acyl substitution) mean that selecting the wrong analogue can fundamentally alter antibody recognition, vaccine-induced immune specificity, or diagnostic assay calibration.

Quantitative Differentiation Evidence: Globo-H Analogue Type 2 vs. Type 1, Native Globo H, and Truncated Analogs


Linkage Geometry Dictates Antibody Specificity: β1-4 (Type 2) vs. β1-3 (Type 1) Gal-GlcNAc Epitope Discrimination

Globo-H analogue type 2 carries the H-type 2 blood group epitope (Fucα1-2Galβ1-4GlcNAc), whereas Globo-H analogue type 1 carries the H-type 1 epitope (Fucα1-2Galβ1-3GlcNAc). Monoclonal antibodies raised against the H-type 2 antigen on MCF-7 breast cancer cells are virtually nonreactive with H-type 1 antigen or closely related type 2 structures such as the Lewis Y antigen [1]. This structural distinction is critical for assay specificity: the β1-4 vs. β1-3 linkage difference creates a conformationally distinct epitope surface that is differentially recognized by anti-Globo-H antibodies, making type 1 and type 2 analogues non-substitutable in antibody profiling or competitive binding experiments.

Glycoimmunology Tumor-associated carbohydrate antigen Monoclonal antibody specificity

Full Hexasaccharide vs. Truncated Analogs: KD,surf Binding Affinity Quantified by Glycan Microarray

Surface dissociation constants (KD,surf) for anti-Globo H monoclonal antibodies have been quantitatively determined on glycan microarrays. The full Globo H hexasaccharide binds VK-9 with KD,surf = 1.0 ± 0.116 nM and MBr1 with KD,surf = 0.56 ± 0.129 nM. In contrast, a simplified tetrasaccharide analogue (compound 6) binds VK-9 with KD,surf = 2.192 ± 0.567 nM and MBr1 with KD,surf = 4.287 ± 0.59 nM, representing approximately 2.2-fold and 7.7-fold reductions in affinity, respectively [1]. This demonstrates that chain length matters: truncated analogues, while synthetically more accessible, exhibit measurably lower antibody affinity.

Glycan microarray Surface dissociation constant Antibody affinity profiling

Vaccine Carrier-Adjuvant Optimization: GH-DT/C34 Elicits Superior IgG Response vs. Clinical Benchmark GH-KLH/QS21

In a direct comparative murine immunization study, Globo H conjugated to diphtheria toxoid CRM197 (DT) and adjuvanted with the glycolipid C34 (GH-DT/C34) elicited a more robust and selective IgG response than the phase III clinical benchmark GH-KLH/QS21. Glycan microarray analysis of antisera demonstrated that GH-DT/C34 induced antibodies with greater selectivity for Globo H and its related epitopes SSEA-3 and SSEA-4 [1]. In a follow-up study using chemically modified Globo H analogues conjugated to CRM197 with C34 adjuvant, lead constructs induced IgG/IgM ratios >75, indicating a strong class-switch response, and antisera mediated complement-dependent cytotoxicity (CDC) against MCF-7 breast cancer cells [2].

Cancer vaccine IgG class switch Glycoconjugate immunogenicity

Azido-Modified Globo H Analogues: 1-CRM197 Elicits Cross-Reactive Antibodies Superior to Native GH-CRM197

In a systematic evaluation of azido-modified Globo H analogues, glycan array analysis of mouse antisera demonstrated that the azido-GH glycoconjugate 1-CRM197 (azide at Gal-C6 of Lac) elicited a stronger IgG antibody response to native GH, SSEA3, and SSEA4 antigens than unmodified GH-CRM197 [1]. Furthermore, 1-CRM197 induced antibodies that recognized not only GH on the glycan array but also highly GH-expressing MCF-7 cancer cells, demonstrating that strategic chemical modification at specific positions of the Globo H scaffold can enhance both humoral immunogenicity and tumor-cell recognition.

Chemoenzymatic synthesis Azido-glycan Cross-reactive antibody

Purity Specification and Conjugation-Ready Formats: >90% NMR Purity with Multiple Linker Chemistries

Globo-H analogue type 2 is commercially supplied with >90% purity as verified by NMR spectroscopy (Elicityl product code GLY194-2-90%) [1]. The compound is available in multiple conjugation-ready formats: with a free terminal amine linker (Linker-NH2 D, product code GLY194-2-NH2-D, MW 1237.22), linked to desthiobiotin (Linker-DBT-A, MW 1509.51), and pre-grafted onto carrier proteins including CRM197, KLH, BSA, HSA, and OVA with a minimal grafting ratio of 2 oligosaccharides per protein molecule [2][3][4]. Additionally, the analogue is available grafted on polyacrylamide (PAA) scaffolds for direct ELISA plate or microarray immobilization [5]. This breadth of pre-conjugated formats eliminates the need for in-house conjugation optimization.

Oligosaccharide quality control Glycoconjugate chemistry Linker functionalization

Cross-Reactive Antibody Induction to Cancer Stem Cell Markers SSEA-3 and SSEA-4: Broadened Anti-Tumor Coverage

Globo H-based glycoconjugate vaccines containing the DT-CRM197 carrier and C34 adjuvant induce antibodies that cross-react not only with Globo H but also with the structurally related globo-series antigens SSEA-3 (Gb5) and SSEA-4 — both established cancer stem cell markers [1][2]. Anti-SSEA-3 monoclonal antibody binds its cognate gal-globoside antigen with KD,surf = 15.723 ± 3.896 nM [3]. In the clinical context, patient-derived polyclonal antibodies elicited by Globo H-KLH vaccination cross-react significantly with galactosyl-globoside (SSEA-3) and globoside, and in some patients the reactivity to these structures was as high as to Globo H itself [4]. This broadened antigenic coverage means that Globo-H analogue type 2 conjugated to DT-CRM197/C34 can potentially target both differentiated tumor cells (Globo H⁺) and the cancer stem cell compartment (SSEA-3⁺/SSEA-4⁺).

Cancer stem cell SSEA-3 SSEA-4 Antibody-dependent cellular cytotoxicity

Recommended Application Scenarios for Globo-H Analogue Type 2 Based on Quantitative Evidence


Glycan Microarray Printing for Anti-Globo H Antibody Profiling in Breast Cancer Patient Sera

The >90% NMR-pure Globo-H analogue type 2 hexasaccharide, with KD,surf values of 1.0 nM (VK-9) and 0.56 nM (MBr1) for the full hexasaccharide scaffold, provides a quantitatively validated reference antigen for printing on NHS-coated glass slides [1]. The PAA-grafted format (Globo-H analogue type 2 grafted on PAA) enables direct immobilization on ELISA plates or microarrays without additional linker chemistry, while the biotin-linked variant (Linker-BT A) supports streptavidin-based surface capture [2]. The glycan microarray platform using this antigen is 5 orders of magnitude more sensitive than traditional ELISA, requiring only attomole amounts of material per spot [1].

Therapeutic Cancer Vaccine Construct Assembly Using CRM197 or KLH Carrier Conjugates

Globo-H analogue type 2 with a free terminal amine linker (Linker-NH2 D) is directly conjugatable to DT-CRM197 or KLH via reductive amination, enabling construction of vaccine candidates that elicit IgG-dominant responses with IgG/IgM ratios >75 and cross-reactive recognition of SSEA-3 and SSEA-4 on cancer stem cells [1][2]. The pre-grafted CRM197 conjugate (minimal grafting ratio: 2 oligosaccharides per protein) is available off-the-shelf for immediate immunization studies with the C34 glycolipid adjuvant, a combination shown to outperform the clinical benchmark GH-KLH/QS21 in both IgG titer and epitope selectivity [2][3].

Competition ELISA and SPR-Based Affinity Ranking of Anti-Globo H Monoclonal Antibody Candidates

The full hexasaccharide Globo-H analogue type 2, with its established KD,surf of 1.0 ± 0.116 nM for VK-9 and 0.56 ± 0.129 nM for MBr1, serves as the high-affinity reference ligand for ranking novel anti-Globo H monoclonal antibodies (e.g., OBI-888) in competition ELISA or surface plasmon resonance (SPR) formats [1]. The type 2 analogue's defined β1-4 linkage geometry ensures correct epitope presentation, and the availability of BSA- and HSA-grafted versions provides convenient coating antigens for plate-based assays [2].

Affinity Chromatography Resin Preparation for Patient-Derived Anti-Globo H Antibody Isolation

Globo-H analogue type 2 grafted on gel for affinity chromatography (Linker-GEL A) enables the construction of immunoaffinity columns for isolating and quantifying polyclonal anti-Globo H antibodies from patient sera, as pioneered by Wang et al. (2000) who demonstrated that cancer patients immunized with Globo H-KLH produce 25–280 µg of specific antibody per mL of serum — levels that often exceed those achieved with bacterial polysaccharide vaccines [1][2]. Purified antibodies obtained via such columns can be further characterized for IgG subclass distribution, CDC activity against MCF-7 cells, and cross-reactivity with SSEA-3/SSEA-4 [1][3].

Quote Request

Request a Quote for Globo-H analogue type 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.